N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
Description
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, oxolane, and thiazole moieties
Properties
IUPAC Name |
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-15(11-9-22-16(17-11)12-3-1-7-20-12)18-14(10-5-6-10)13-4-2-8-21-13/h2,4,8-10,12,14H,1,3,5-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWIEYNZPBNWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CS2)C(=O)NC(C3CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The oxolane ring is then incorporated via nucleophilic substitution reactions. Finally, the thiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce different alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and thiazole derivatives, such as:
Thiophene-2-carboxamide: A simpler analog with similar biological activities.
2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: Lacks the cyclopropyl and thiophene groups but shares the thiazole and oxolane moieties.
Cyclopropyl-thiazole derivatives: Compounds with similar structural features but different substituents.
Uniqueness
N-[cyclopropyl(thiophen-2-yl)methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of cyclopropyl, thiophene, oxolane, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
